4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Piperazine Moiety: The pyrazolo[1,5-a]pyrazine core is then reacted with piperazine derivatives under suitable conditions to form the desired intermediate.
Formation of Pyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly in cancer research.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Probes: The compound serves as a chemical probe to investigate the structure-activity relationships of pyrazolo[1,5-a]pyrazine derivatives.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Uniqueness
4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine is unique due to its specific structural configuration, which imparts distinct biological activity. The presence of the cyclopropyl group and the methylsulfanyl moiety enhances its binding affinity and selectivity towards certain kinases, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H25N7S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C20H25N7S/c1-3-15-12-18(23-20(22-15)28-2)25-8-10-26(11-9-25)19-17-13-16(14-4-5-14)24-27(17)7-6-21-19/h6-7,12-14H,3-5,8-11H2,1-2H3 |
InChI Key |
UXWQUYOJNKUJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
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